4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
The compound 4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide features a benzamide scaffold linked to a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group. A thioether bridge connects the triazole to a 2-(indolin-1-yl)-2-oxoethyl moiety, while the benzamide is functionalized with a dimethylsulfamoyl group.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O5S2/c1-4-41-24-13-11-23(12-14-24)36-27(19-31-29(38)22-9-15-25(16-10-22)43(39,40)34(2)3)32-33-30(36)42-20-28(37)35-18-17-21-7-5-6-8-26(21)35/h5-16H,4,17-20H2,1-3H3,(H,31,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGHJQQIUIQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide represents a complex molecular structure with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C23H26N4O5S
- Molecular Weight : 470.5 g/mol
Structural Features
The compound features:
- A triazole ring , which is often associated with antimicrobial properties.
- A sulfamoyl group , which can enhance solubility and biological activity.
- An ethoxyphenyl group , contributing to the lipophilicity and potential receptor interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to be effective against various bacterial strains, including E. coli and S. aureus . The presence of the triazole moiety in this compound suggests potential antibacterial effects.
Anticancer Activity
Preliminary studies on related compounds have shown promising anticancer properties. The triazole derivatives have been reported to inhibit cancer cell proliferation in various lines, suggesting that the compound may also possess anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .
The proposed mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : Interaction with certain receptors may alter signaling cascades, leading to therapeutic effects.
Case Studies
- Antibacterial Activity : A study demonstrated that related triazole compounds exhibited up to 91% inhibition of bacterial growth . This suggests that the target compound could similarly exhibit potent antibacterial effects.
- Anticancer Potential : In vitro studies showed that triazole derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Comparison of Biological Activities
| Compound Name | Antibacterial Activity (%) | Anticancer Activity (IC50 µM) |
|---|---|---|
| Triazole Derivative A | 88.46 (E. coli) | 12.5 |
| Triazole Derivative B | 91.66 (S. aureus) | 10.2 |
| Target Compound | TBD | TBD |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing triazole rings, such as the one in this study, exhibit significant anticancer activity. The triazole moiety is often associated with various biological activities, including inhibition of tumor growth and induction of apoptosis in cancer cells . The incorporation of indolin and ethoxyphenyl groups may enhance the compound's efficacy by improving its pharmacokinetic properties and selectivity towards cancer cells.
Antimicrobial Activity
Sulfonamide derivatives have historically been used as antimicrobial agents. The presence of the sulfonamide group in this compound suggests potential activity against bacterial infections. Studies have shown that modifications to the sulfonamide structure can lead to increased potency against resistant strains of bacteria .
Synthesis and Modification
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves multi-step organic reactions that combine various functional groups. The synthetic pathways typically include:
- Formation of Triazole Ring : Utilizing 1,2,4-triazole as a core structure due to its versatility in medicinal chemistry.
- Sulfonamide Formation : Introducing the N,N-dimethylsulfamoyl group through nucleophilic substitution reactions.
- Final Coupling Reactions : Attaching the ethoxyphenyl and indolin groups to enhance biological activity.
Case Study 1: Anticancer Evaluation
In a study evaluating novel triazole derivatives for anticancer activity, compounds similar to the one discussed showed promising results against various cancer cell lines. The mechanism of action was attributed to cell cycle arrest and apoptosis induction .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on sulfonamide derivatives demonstrated significant antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The modifications made to the sulfonamide structure increased the spectrum of activity and reduced resistance profiles .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Prioritize reaction condition control (temperature, pH, inert atmosphere) to minimize side reactions. Use high-performance liquid chromatography (HPLC) for real-time monitoring of intermediates and final product purity . For sulfur-containing intermediates (e.g., thioether linkages), employ nitrogen purging to prevent oxidation. Multi-step purification via column chromatography or recrystallization is essential, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) validation at each stage .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- Methodological Answer : Combine - and -NMR to assign proton and carbon environments, particularly for the triazole, indoline, and benzamide moieties. X-ray crystallography is critical for resolving stereochemistry and confirming bond angles/planarity in the sulfamoyl and triazolylmethyl groups. For non-crystalline samples, Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (e.g., sulfonamide S=O stretch at ~1350 cm) .
Q. How can researchers mitigate solubility challenges during in vitro bioactivity assays?
- Methodological Answer : Use dimethyl sulfoxide (DMSO) as a primary solvent (<1% v/v to avoid cytotoxicity) with sonication for homogenization. For aqueous buffers, employ β-cyclodextrin encapsulation or pH adjustment (e.g., phosphate-buffered saline at pH 7.4) to enhance solubility. Dynamic light scattering (DLS) can assess colloidal stability .
Advanced Research Questions
Q. How should researchers address discrepancies in bioactivity data across different cellular assays?
- Methodological Answer : Perform orthogonal assays (e.g., enzyme-linked immunosorbent assay [ELISA] vs. fluorescence polarization) to confirm target engagement. Control for off-target effects via CRISPR knockouts or competitive binding studies. Validate assay conditions (e.g., ATP levels in kinase assays) to ensure consistency. Cross-reference with structural analogs to identify structure-activity relationships (SARs) that explain variability .
Q. What computational strategies can predict the compound’s reactivity and metabolic stability?
- Methodological Answer : Use density functional theory (DFT) to model electron density in the sulfamoyl and triazole groups, identifying sites prone to hydrolysis or oxidation. Molecular dynamics (MD) simulations can predict interactions with cytochrome P450 enzymes for metabolic stability. Machine learning models trained on PubChem datasets may prioritize synthetic routes with fewer reactive intermediates .
Q. How can researchers design experiments to elucidate the mechanism of action (MoA) in complex biological systems?
- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to map protein targets. For intracellular targets, use CRISPR-Cas9 screening to identify genetic dependencies. Pair with transcriptomics (RNA-seq) to assess downstream pathways. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can quantify binding affinities for hypothesized targets .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC values, using bootstrapping to estimate confidence intervals. Outlier detection via Grubbs’ test or robust regression (e.g., RANSAC) improves reliability. For conflicting replicates, leverage Bayesian hierarchical modeling to pool data across experiments .
Q. How can researchers validate the specificity of observed biological effects?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to confirm direct binding between the compound and its target. Generate resistant cell lines via prolonged low-dose exposure and perform whole-exome sequencing to identify mutations in the target protein. Cross-validate with siRNA knockdowns or dominant-negative constructs .
Experimental Design
Q. What in silico tools are optimal for prioritizing derivatives for SAR studies?
- Methodological Answer : Utilize Schrödinger’s QikProp for ADME prediction and AutoDock Vina for docking simulations. Focus on derivatives with modified ethoxyphenyl or indolin-1-yl groups to assess steric and electronic effects. Pareto optimization can balance potency, solubility, and synthetic feasibility .
Q. How should stability studies be structured to evaluate degradation under physiological conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress with HO, photolysis) followed by LC-MS/MS to identify degradation products. Accelerated stability testing (40°C/75% RH) over 4–6 weeks provides preliminary data, while long-term studies (25°C/60% RH) align with ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
